molecular formula C6H8BrClN2O2 B3110541 Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride CAS No. 1802489-57-1

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride

Cat. No.: B3110541
CAS No.: 1802489-57-1
M. Wt: 255.5 g/mol
InChI Key: XTFHIVXQAZCNHD-UHFFFAOYSA-N
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Description

“Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride” is a chemical compound with the CAS Number: 1802489-57-1 . It has a molecular weight of 255.5 and its linear formula is C6H8BrClN2O2 .


Synthesis Analysis

The synthesis of pyrrole compounds, such as “this compound”, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H8BrClN2O2 . The structure can be further analyzed using various spectroscopic techniques.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry place at room temperature .

Scientific Research Applications

Synthesis Applications

  • Isoxazole Strategy for Synthesis : A method for synthesizing methyl 5-aminopyrrole-3-carboxylates, which involves a process including "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation", has been developed. This process demonstrates the reactivity of diazo compounds and carbenes, highlighting their potential in creating pyrrole-containing products through intra/intermolecular azo coupling and insertion into CH and OH bonds under photolysis (Galenko et al., 2019).

  • Pyrrolopyridine Analogs Synthesis : Research has shown the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. This process is significant for producing compounds with antibacterial properties (Toja et al., 1986).

Chemical Transformation and Reactivity

  • Transformation into Aminopyrroles : The transformation of 1-pyrroline-2-carboxylic acid derivatives into cis- and trans-configurated amino acids through various chemical reactions has been described. This work is pivotal in understanding the chemical behavior of these compounds (Häusler, 1981).

  • Azirine Strategy for Aminopyrroles Synthesis : Research discusses the preparation of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This illustrates the versatility of these compounds in synthesizing structurally complex and functionalized pyrroles (Khlebnikov et al., 2018).

Applications in Crystal Engineering

  • Supramolecular Structures : Two pyrrole-2-carboxylates were synthesized, forming hexagonal and grid supramolecular structures. This research opens up possibilities in crystal engineering using pyrrole-2-carbonyl dimer as a robust supramolecular synthon (Yin & Li, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

methyl 1-amino-4-bromopyrrole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2.ClH/c1-11-6(10)5-2-4(7)3-9(5)8;/h2-3H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFHIVXQAZCNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride
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Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride
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Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride
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Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride
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Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride
Reactant of Route 6
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Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride

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